molecular formula C8H9Cl2N B1586903 1-(2,5-Dichloro-phenyl)-ethylamine CAS No. 603945-51-3

1-(2,5-Dichloro-phenyl)-ethylamine

Cat. No. B1586903
M. Wt: 190.07 g/mol
InChI Key: IVVIPUWVXFLYSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(2,5-Dichloro-phenyl)-ethylamine” were not found, there are methods available for the synthesis of 2,5-dichlorophenol . These methods involve Friedel-Crafts acylation reactions .


Molecular Structure Analysis

The molecular structure analysis of similar compounds like 2,5-Dichloro Phenyl Isocyanate has been conducted using techniques like FTIR and FT-Raman spectra . These techniques help in understanding the vibrational frequencies and other structural parameters of the compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied extensively. For instance, the vibrational frequencies of 2,5-Dichloro Phenyl Isocyanate were determined using quantum chemical calculations .

Scientific Research Applications

Arene Ruthenium(II) Complexes

  • Scientific Field: Transition Metal Chemistry .
  • Application Summary: Arene ruthenium(II) complexes are organometallic compounds with potential applications in many areas . They have been used in catalysis, including transfer hydrogenation of ketones, oxidation of alcohols, and styrene ring-closing olefin metathesis . They also show promising antimicrobial and anticancer activity .
  • Methods of Application: These complexes are synthesized by reacting the ruthenium arene precursors with N,N-bidentate ligands in a 1:2 ratio . The crystal structures reveal that the ruthenium centers are coordinated to the N,N-bidentate ligand in a bidentate manner, to the respective halide, and to the arene ring to give a pseudo-tetrahedral geometry around them .
  • Results or Outcomes: The nature of the arene, the chelating ligands, and the leaving group in the complexes strongly influence their chemical and biological activity and exhibit structure–activity relationships .

Preparation of 2,5-Dichlorophenol

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2,5-Dichlorophenol is an intermediate used in the commercial production of valuable agricultural chemicals . It was previously prepared by treating trichlorobenzene with methanol and sodium hydroxide .
  • Methods of Application: The process involves reacting certain proportions of 1-bromo-2,5-dichlorophenol, methanol, and sodium hydroxide in the presence of a copper catalyst at elevated temperatures .
  • Results or Outcomes: The process yields 2,5-dichlorophenol assaying above 98% in yields of over 80 percent of theory .

Synthesis of 2,5-Dichlorophenol

  • Scientific Field: Pesticide Intermediate Synthesis .
  • Application Summary: 2,5-Dichlorophenol is an important intermediate for the synthesis of st-yrax class herbicide dicamba . The synthesis process involves a Friedel-Crafts acylation reaction, a Baeyer-Villiger oxidation reaction, and a hydrolysis reaction .
  • Methods of Application: The process starts with p-dichlorobenzene as a raw material, performing a Friedel-Crafts acylation reaction between the p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride to obtain 2,5-dichloroacetophenone . Then, a Baeyer-Villiger oxidation reaction is performed between the 2,5-dichloroacetophenone and a peroxide in the presence of a catalyst at room temperature to obtain 2,5-dichlorobenzene acetate . Finally, a hydrolysis reaction is performed between the 2,5-dichlorobenzene acetate and inorganic aqueous alkali in a reflux condition to obtain 2,5-dichlorophenol .
  • Results or Outcomes: The preparation method has the characteristics of simple synthesis process, short line, low production cost, and high yield .

SHP1 Inhibitor, TPI-1

  • Scientific Field: Biochemistry .
  • Application Summary: TPI-1, a compound with a similar structure to “1-(2,5-Dichloro-phenyl)-ethylamine”, is a SHP1 inhibitor . SHP1 is a protein tyrosine phosphatase involved in cell growth and differentiation, and its inhibition can have implications in various biological processes .
  • Methods of Application: TPI-1 is typically used in biochemical assays to study the role of SHP1 .
  • Results or Outcomes: The outcomes of these studies can vary depending on the specific biological context .

Synthesis of Dicamba

  • Scientific Field: Pesticide Intermediate Synthesis .
  • Application Summary: Dicamba is a st-yrax class herbicide, and 2,5-dichlorophenol is an important intermediate for its synthesis . The synthesis process involves a Friedel-Crafts acylation reaction, a Baeyer-Villiger oxidation reaction, and a hydrolysis reaction .
  • Methods of Application: The process starts with p-dichlorobenzene as a raw material, performing a Friedel-Crafts acylation reaction between the p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride to obtain 2,5-dichloroacetophenone . Then, a Baeyer-Villiger oxidation reaction is performed between the 2,5-dichloroacetophenone and a peroxide in the presence of a catalyst at room temperature to obtain 2,5-dichlorobenzene acetate . Finally, a hydrolysis reaction is performed between the 2,5-dichlorobenzene acetate and inorganic aqueous alkali in a reflux condition to obtain 2,5-dichlorophenol .
  • Results or Outcomes: The preparation method has the characteristics of simple synthesis process, short line, low production cost, and high yield .

Nitrification Inhibitors

  • Scientific Field: Agriculture and Horticulture .
  • Application Summary: Compounds such as DCS (N-2,5-dichloro-phenyl-succinamic acid) are used as nitrification inhibitors . These inhibitors are used in agriculture to slow down the conversion of ammonium (NH4+) to nitrate (NO3-) by soil bacteria, which helps to improve the efficiency of nitrogen fertilizers .
  • Methods of Application: These inhibitors are typically applied to the soil along with nitrogen fertilizers .
  • Results or Outcomes: The use of nitrification inhibitors can lead to improved nitrogen use efficiency, which can result in increased crop yields and reduced environmental impact .

properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVIPUWVXFLYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404257
Record name 1-(2,5-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)ethanamine

CAS RN

603945-51-3
Record name 2,5-Dichloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603945-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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